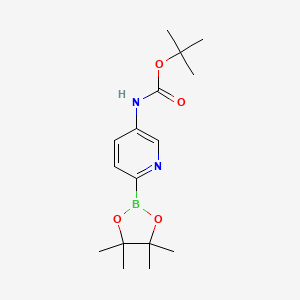

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

描述

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronate ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its pyridine core, tert-butyl carbamate protecting group, and pinacol boronate ester moiety make it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via palladium-catalyzed borylation of the corresponding bromide precursor, achieving a 44% yield with confirmed structure via ¹H NMR (δ 9.55, 8.70, 8.03 ppm) and mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves a multi-step process:

Boronic Acid Formation: : The starting material, pyridin-3-ylcarbamate, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium acetate).

Protection of the Amino Group: : The amino group on the pyridine ring is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.

Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry can also be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

This compound undergoes several types of reactions, including:

Cross-Coupling Reactions: : It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: : The boronic ester group can be oxidized or reduced under specific conditions.

Substitution Reactions: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene).

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: : Depending on the specific oxidation or reduction conditions applied.

科学研究应用

Tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is widely used in scientific research due to its versatility:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : It is used in the development of bioconjugation techniques and labeling of biomolecules.

Medicine: : It plays a role in the design and synthesis of drug candidates, particularly in the field of cancer therapy.

Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.

作用机制

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological macromolecules or serves as a building block in synthetic pathways.

相似化合物的比较

Structural Analogues with Pyridine Cores

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Structural Difference : Methyl substitution at the pyridine 4-position.

- Impact : Increased steric hindrance near the boronate group may reduce reactivity in cross-coupling reactions.

- Data : Molecular weight 334.23; CAS 1310385-05-7 .

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Structural Difference : Methyl group at pyridine 6-position.

- Data : Molecular weight 334.23; CAS 1309981-41-6 .

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

- Structural Difference : Carbamate group attached to a methylene linker at pyridine 3-position.

- Impact : Enhanced flexibility may improve binding in biological targets but reduce crystallinity.

Analogues with Non-Pyridine Cores

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13)

- Structural Difference : Naphthalene replaces pyridine.

- Impact : Extended aromatic system increases lipophilicity and may enhance π-π stacking in catalysis.

- Data : Synthesized via Pd(dppf)Cl₂ catalysis (75% yield) .

(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

- Structural Difference : Phenyl boronate linked via a chiral propyl chain.

- Impact : Chirality introduces stereochemical complexity for asymmetric synthesis applications.

- Data : CAS 1338544-01-6; similarity score 0.97 .

Functionalized Derivatives

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

- Structural Difference : Sulfonyl group inserted between boronate and carbamate.

- Impact : Polar sulfonyl group improves aqueous solubility but may reduce membrane permeability .

2.3.2. Benzyl ((2R,3S,6R,8aS)-2-methyl-4-oxo-6-(hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (12a)

- Structural Difference : Bicyclic scaffold with a benzyl carbamate.

- Impact : Rigid structure may enhance selectivity in enzyme inhibition (e.g., prolyl oligopeptidase) .

Comparative Analysis of Key Properties

生物活性

The compound tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a novel chemical entity that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- IUPAC Name : tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate

- Molecular Formula : CHBNO

- Molecular Weight : 309.21 g/mol

- CAS Number : 286961-14-6

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases such as GSK-3β and ROCK-1, which are crucial in regulating processes like cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the phosphorylation of tau protein in neuronal cells. This effect is significant because hyperphosphorylation of tau is associated with neurodegenerative diseases like Alzheimer's. The compound showed IC values ranging from 10 to 1314 nM against GSK-3β inhibitors .

Cytotoxicity Assessment

A study assessing cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that several derivatives of the compound did not significantly decrease cell viability at concentrations up to 10 µM. However, some compounds exhibited cytotoxic effects at higher concentrations .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), indicating its potential to modulate inflammatory responses in the central nervous system .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound led to improved cognitive function and reduced tau hyperphosphorylation compared to control groups.

Case Study 2: Inhibition of Tumor Growth

Another case study focused on the compound's potential anti-cancer properties. In vitro studies on various cancer cell lines demonstrated that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

属性

IUPAC Name |

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-8-9-12(18-10-11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRYIYOPLHVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694451 | |

| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-08-0 | |

| Record name | Carbamic acid, N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。